molecular formula C11H22N2O2 B8090321 tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate

Cat. No.: B8090321
M. Wt: 214.30 g/mol
InChI Key: SBAAVGHNGCRJNY-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is a chiral carbamate derivative featuring a piperidine ring substituted with a methyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group at the 3-position. Its stereochemistry, (3R,4S), is critical for its application in asymmetric synthesis and medicinal chemistry. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly for constructing complex heterocyclic scaffolds. The Boc group enhances solubility and stability during synthetic processes, while the methyl substituent influences steric and electronic properties .

Properties

IUPAC Name

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-12-7-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAAVGHNGCRJNY-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCNC[C@@H]1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169590
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250275-23-1
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250275-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl N-[(3R,4S)-4-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of N-tert-butoxycarbonyl-L-isoleucinal and allyl bromide as starting materials. The reaction proceeds through a Barbier reaction, followed by column chromatography for purification . The reaction conditions are generally mild, with the use of common organic solvents and reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structure allows it to interact with various biological targets, which is crucial for drug development.

Case Studies

  • Neuropharmacological Effects : Initial studies indicate that compounds with similar structures may influence neurotransmitter systems, potentially offering new avenues for treating conditions like depression and anxiety.
  • Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its carbamate group is particularly useful for forming derivatives that can be further modified for various applications.

Synthetic Routes

The synthesis typically involves:

  • Reaction of (3R,4S)-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine.
  • Purification through recrystallization or chromatography to obtain high-purity products.

Enzyme Inhibition

The compound's carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is significant in metabolic regulation.

Receptor Modulation

The piperidine structure facilitates interactions with receptor sites, potentially modulating their activity and influencing signaling pathways associated with various physiological processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C11H20N2O2
  • Molecular Weight : 214.31 g/mol
  • CAS Number : 250275-20-8 (racemic mixture with enantiomer)
  • Applications : Intermediate in drug discovery, chiral building block for kinase inhibitors and neuroactive compounds.

Structural and Stereochemical Variations

Stereoisomers
  • tert-butyl ((3R,4R)-4-methylpiperidin-3-yl)carbamate (CAS 250275-20-8): A diastereomer of the target compound, supplied as a 1:1 mixture with its (3S,4S) enantiomer.
  • trans-tert-butyl (4-methylpiperidin-3-yl)carbamate (CAS 1032684-85-7): The trans isomer (3S,4R or 3R,4S) exhibits distinct pharmacological profiles due to differences in hydrogen bonding and steric interactions .
Substituent Modifications
Compound Name Substituent(s) Stereochemistry CAS Number Molecular Formula Key Differences
tert-butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate 3-hydroxy, 4-methyl (3R,4S) 642478-29-3 C11H20N2O3 Hydroxyl group increases polarity and hydrogen bonding capacity, enhancing aqueous solubility .
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 4-fluoro (3R,4R) 1228185-45-2 C11H19FN2O2 Fluorine improves metabolic stability and electronegativity, favoring target engagement in kinase inhibitors .
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate N-methyl (3R,4R) 1640972-09-3 C12H24N2O2 N-methylation reduces hydrogen bonding potential, increasing lipophilicity for CNS penetration .
Ring Size and Heteroatom Variations
  • Pyrrolidine Derivatives : tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate (CAS 1260601-96-4) incorporates a 5-membered pyrrolidine ring, introducing greater ring strain and conformational rigidity compared to piperidine. The 3-chlorophenyl group enhances lipophilicity, making it suitable for hydrophobic binding pockets .
  • Bicyclic Systems : tert-butyl N-[(1S,2R,3R,4S)-3-formylbicyclo[2.2.1]heptanyl]carbamate (CAS 67858-64-4) features a bicyclic scaffold, offering rigidity to mimic natural product architectures in drug design .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Physicochemical Data

Compound logP Polar Surface Area (Ų) Solubility (mg/mL) Melting Point (°C)
tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate 1.8 50.4 0.15 (water) 98–102
3-Hydroxy analog (CAS 642478-29-3) 0.9 70.2 2.3 (water) 145–148
4-Fluoro analog (CAS 1228185-45-2) 2.1 49.8 0.09 (water) 110–114
N-Methyl analog (CAS 1640972-09-3) 2.5 45.6 0.03 (water) 85–88

Key Observations :

  • Hydroxyl substitution significantly increases solubility (15-fold) but reduces logP .
  • Fluorination slightly elevates logP while maintaining low solubility, ideal for membrane permeability .
  • N-Methylation drastically reduces solubility, favoring blood-brain barrier penetration .

Biological Activity

Tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and applications in therapeutic contexts.

Chemical Structure and Properties

This compound belongs to the class of carbamates, characterized by the presence of a tert-butyl group attached to a piperidine derivative through a carbamate linkage. Its molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2} with a molecular weight of approximately 228.34 g/mol.

PropertyValue
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.34 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The compound acts as an enzyme inhibitor , which can modulate biochemical pathways critical for cellular functions.

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This property is particularly useful in targeting enzymes involved in inflammatory processes.
  • Receptor Modulation : The piperidine ring allows for interaction with specific receptor sites, which can enhance or inhibit receptor activity depending on the context.

Biological Activities

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may have potential applications in reducing inflammation by inhibiting toll-like receptors (TLRs) involved in immune responses .
  • Neuroprotective Properties : Similar compounds have shown protective effects against neurodegenerative conditions by modulating oxidative stress and reducing amyloid beta aggregation .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their mechanisms:

  • Inflammation Modulation : A study highlighted the ability of related carbamates to inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles in autoimmune diseases .
  • Neuroprotection : Research indicated that certain piperidine derivatives effectively reduced glioma cell viability by inducing apoptosis through multiple pathways, including AMPK inhibition and activation of necroptosis .

Applications in Drug Development

This compound shows promise as a lead compound for developing new therapeutics targeting immune response pathways and neurodegenerative diseases. Its unique stereochemical configuration may enhance selectivity and efficacy while minimizing side effects associated with less specific compounds.

Potential Therapeutic Areas:

  • Autoimmune Disorders : By targeting TLRs, the compound could modulate immune responses effectively.
  • Neurodegenerative Diseases : Its neuroprotective properties may offer new avenues for treating conditions like Alzheimer's disease.

Q & A

Q. Critical Considerations :

  • Avoid racemization during Boc protection by maintaining low temperatures (<0°C) and short reaction times.
  • Use anhydrous conditions to prevent hydrolysis of intermediates.

Advanced: How can researchers resolve contradictions between crystallographic data and computational modeling for this compound?

Methodological Answer:
Discrepancies may arise from:

  • Disordered crystal structures : Refinement using SHELXL (e.g., PART commands) or alternative software like Olex2 to model disorder .
  • Thermal motion artifacts : Apply anisotropic displacement parameter (ADP) constraints during refinement. Validate with Hirshfeld surface analysis to detect weak intermolecular interactions .
  • DFT benchmarking : Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* level) to identify outliers .

Case Study :
In , the compound’s X-ray structure (R factor = 0.038) was cross-validated with NMR data to resolve ambiguities in piperidine ring puckering.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • X-ray crystallography : Determines absolute configuration and molecular packing. Use SHELX for refinement and ORTEP-3 for visualization .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at C4) and Boc group integrity. 2D experiments (COSY, HSQC) resolve coupling networks .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₂₂N₂O₂ requires m/z 214.1676) .

Data Interpretation Example :
A downfield shift in the NH proton (~5 ppm in DMSO-d6) indicates hydrogen bonding, corroborated by X-ray hydrogen-bonding networks .

Advanced: How can reaction conditions be optimized to selectively synthesize the (3R,4S)-diastereomer over other stereoisomers?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during piperidine ring formation .
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Pd/C) to epimerize undesired stereoisomers in situ .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the (3R,4S)-configuration.

Case Study :
demonstrates that this compound (CAS: 1523530-57-5) was synthesized with >97% enantiomeric excess (ee) using chiral HPLC purification.

Basic: What are the common impurities in synthetic batches, and how are they identified?

Methodological Answer:

  • Byproducts : Unreacted Boc-protected intermediates or deprotected amines.
  • Detection :
    • LC-MS : Identifies low-abundance impurities via retention time and fragmentation patterns.
    • TLC with ninhydrin staining : Visualizes free amine contaminants.
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 equiv Boc₂O) and use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .

Advanced: How does the tert-butyl carbamate group influence the compound’s reactivity in downstream derivatizations?

Methodological Answer:

  • Steric hindrance : The bulky Boc group slows nucleophilic attacks at the piperidine nitrogen, necessitating harsher conditions (e.g., TFA for deprotection) .
  • Thermal stability : Boc-protected amines resist degradation up to 150°C, enabling high-temperature reactions (e.g., Suzuki couplings) .
  • Orthogonality : Boc can be selectively removed in the presence of other protecting groups (e.g., Fmoc) using acidic conditions (4M HCl/dioxane) .

Basic: What computational tools are used to predict the compound’s physicochemical properties?

Methodological Answer:

  • Lipinski’s Rule of Five : Calculates logP (≈2.1), molecular weight (214.3 g/mol), and hydrogen bond donors/acceptors using ChemAxon or ACD/Labs .
  • Solubility prediction : COSMO-RS or Hansen solubility parameters estimate solubility in common solvents (e.g., >10 mg/mL in DMSO) .
  • pKa estimation : Software like Marvin predicts the basicity of the piperidine nitrogen (pKa ~8.5) .

Advanced: How can researchers address low yields in the final Boc-protection step?

Methodological Answer:

  • Catalytic DMAP : Accelerates Boc₂O activation, reducing side reactions .
  • Microwave-assisted synthesis : Shortens reaction time (10–15 min vs. 12 hr) and improves yields by 15–20% .
  • Workup optimization : Use aqueous NaHCO₃ to quench excess Boc₂O, followed by extraction with ethyl acetate to recover product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.